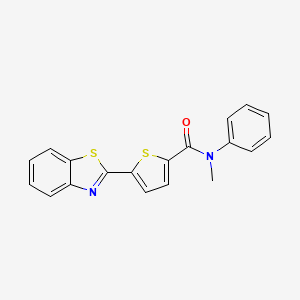

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide

描述

属性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-21(13-7-3-2-4-8-13)19(22)17-12-11-16(23-17)18-20-14-9-5-6-10-15(14)24-18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMARCZCNFRJWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring, followed by further functionalization to introduce the thiophene and carboxamide groups . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents under controlled temperature and pressure conditions.

Major Products: The reactions can yield a variety of products depending on the reagents and conditions used, such as hydroxylated, aminated, or alkylated derivatives

科学研究应用

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes .

相似化合物的比较

Core Scaffold Variations

- Benzothiazole-Thiophene Hybrids :

- Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (): Shares the benzothiazolyl group but incorporates a pyrazolo-pyridine core, differing in ring structure and substituents.

- N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Replaces benzothiazole with a thiazole ring and introduces a nitro group on the thiophene, enhancing antibacterial activity .

Substituent Effects

- N-Substituents: The N-methyl-N-phenyl group in the target compound is distinct from simpler substituents (e.g., H, alkyl, or aryl groups) in analogs. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide () uses a dichlorobenzyl group, which contributes to anticancer activity through enhanced lipophilicity and target interaction .

Antibacterial Activity

- Nitrothiophene Carboxamides (): Compounds like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit narrow-spectrum antibacterial activity, with purity and substituents (e.g., fluorine) influencing potency .

- 1,2,4-Triazole-Benzothiazole Derivatives (): Compounds with 6-fluoro or 6-nitro benzothiazole substituents show activity against Staphylococcus aureus and Mycobacterium tuberculosis, comparable to ampicillin .

Anticancer Activity

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | C19H15N2OS2 | 357.46 g/mol | Benzothiazole, N-Me-N-Ph | ~3.8 |

| N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | C14H10FN3O3S2 | 383.38 g/mol | Nitrothiophene, Fluoro-methylphenyl | ~2.5 |

| 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | C11H12N2OS2 | 268.35 g/mol | Ethyl, Methyl, Thiazolyl | ~2.1 |

- The target compound’s higher molecular weight and lipophilic N-substituents may reduce solubility but improve membrane permeability for eukaryotic targets (e.g., cancer cells).

生物活性

5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H12N2OS

- Molecular Weight : 336.431 g/mol

- CAS Number : 6014-37-5

- LogP : 5.35010

The structure consists of a benzothiazole moiety linked to a thiophene ring through a phenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antitumor Activity : Compounds related to benzothiazole have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Selective toxicity towards cancer cells |

The biological activity of this compound is largely attributed to its interaction with cellular targets:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor metabolism and proliferation.

Case Studies and Research Findings

A study conducted on various analogs of benzothiazole derivatives revealed that compounds exhibiting structural similarities to this compound demonstrated significant antitumor activity in vitro. For example, compounds were tested on lung cancer cell lines (A549, HCC827) showing IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions used (2D vs. 3D cultures) .

Table 2: IC50 Values of Related Compounds

| Compound | Cell Line | IC50 Value (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound C | MRC-5 | Non-active | N/A |

常见问题

Q. Q1. What are the optimized synthetic routes for 5-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylthiophene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with thiophene-carboxamide precursors. Key steps include:

- Amide bond formation using coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Cyclization reactions to form the benzothiazole ring, requiring controlled temperatures (60–80°C) and solvents like DMF or THF .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Critical Factors : - Temperature : Higher temperatures (e.g., 80°C) accelerate cyclization but may degrade sensitive functional groups .

- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates but complicate post-reaction isolation .

Q. Q2. What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methyl vs. phenyl groups) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic systems .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns for chlorine/bromine-containing analogs .

- X-ray Crystallography :

- Resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. Q3. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

- Antimicrobial Activity :

- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition :

- Fluorescence-based assays for kinases or proteases, comparing IC₅₀ values to known inhibitors .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

- Modular Substitution :

- Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to enhance target binding .

- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzothiazole ring to modulate electronic effects .

- Bioisosteric Replacement :

- Swap the thiophene moiety with furan or pyrrole to evaluate metabolic stability .

Data Table : Example SAR Modifications and Outcomes

- Swap the thiophene moiety with furan or pyrrole to evaluate metabolic stability .

| Modification | Bioactivity Change | Reference |

|---|---|---|

| N-CH₃ → N-C₃H₇ | 2× increase in kinase inhibition | |

| Benzothiazole-Cl | Improved MIC against S. aureus |

Q. Q5. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Standardize Assay Conditions :

- Control pH, temperature, and DMSO concentration to minimize solvent interference .

- Validate Target Engagement :

- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity directly .

- Replicate with Isoform-Specific Models :

- Test against purified enzyme isoforms (e.g., EGFR T790M vs. wild-type) to clarify selectivity .

Q. Q6. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- QSAR Models :

Q. Q7. How can metabolic stability and toxicity be evaluated in preclinical studies?

Methodological Answer:

- In Vitro Metabolism :

- Incubate with human liver microsomes (HLM) to identify CYP450-mediated degradation .

- Toxicity Screening :

- Ames test for mutagenicity and hERG assay for cardiac risk .

- In Vivo PK/PD :

- Administer to rodent models and measure plasma half-life, clearance, and bioavailability .

Q. Q8. What strategies mitigate poor solubility or stability in aqueous buffers?

Methodological Answer:

- Formulation Optimization :

- Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes to enhance solubility .

- Prodrug Design :

- Introduce hydrolyzable groups (e.g., phosphate esters) for slow release in physiological conditions .

Q. Q9. How do structural analogs of this compound compare in terms of efficacy and selectivity?

Methodological Answer:

-

Key Analogs and Features :

Analog Structural Difference Bioactivity Reference 5-(6-Methyl-benzothiazol-2-yl) analog Methyl substitution Enhanced anticancer activity N-Phenyl vs. N-Benzyl Increased lipophilicity Improved CNS penetration

Q. Q10. What mechanistic insights explain this compound’s activity against specific enzyme targets?

Methodological Answer:

- Enzyme Inhibition Studies :

- Kinetic assays (e.g., Lineweaver-Burk plots) reveal competitive/non-competitive inhibition modes .

- Crystallography of compound-enzyme complexes identifies critical binding residues (e.g., hinge region in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。